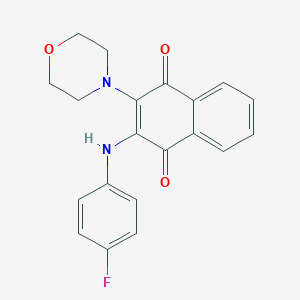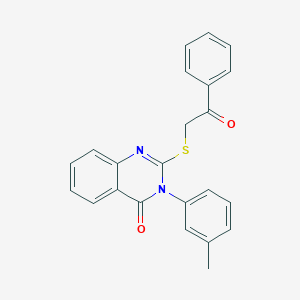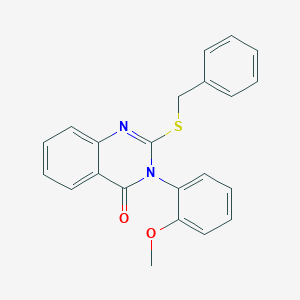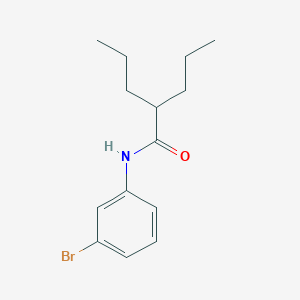
N-(3-bromophenyl)-2-propylpentanamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-propylpentanamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a derivative of the popular opioid drug, buprenorphine, which is used for pain relief and opioid addiction treatment. Brorphine has been gaining popularity among researchers due to its unique properties and potential applications in scientific research.
Mécanisme D'action
N-(3-bromophenyl)-2-propylpentanamide acts on the mu-opioid receptors in the brain, which are responsible for pain relief and euphoria. It binds to these receptors, resulting in the inhibition of pain signals and the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-propylpentanamide has been shown to have a similar pharmacological profile to other opioids, such as morphine and fentanyl. It has been found to have potent analgesic effects, as well as sedative and respiratory depressant effects. It has also been shown to have a lower risk of dependence and abuse compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-propylpentanamide in scientific research is its unique properties and potential applications in the study of the central nervous system. However, like all opioids, N-(3-bromophenyl)-2-propylpentanamide has the potential for abuse and dependence, which can be a limitation in laboratory experiments. It is important for researchers to use caution when handling and administering N-(3-bromophenyl)-2-propylpentanamide in laboratory settings.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for opioid addiction, due to its lower risk of dependence and abuse compared to other opioids. Another area of interest is its potential as an analgesic for chronic pain, as it has been shown to have potent analgesic effects. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of N-(3-bromophenyl)-2-propylpentanamide, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic effects, similar to other opioids. It has also been shown to have potential as a treatment for opioid addiction, as it has a lower risk of dependence and abuse compared to other opioids.
Propriétés
Formule moléculaire |
C14H20BrNO |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |
Clé InChI |
XNHMCINCTRMHAB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
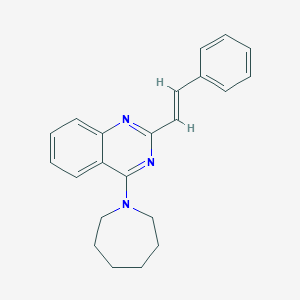

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

